molecular formula C12H11NO2 B017505 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one CAS No. 887406-49-7

5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one

Cat. No. B017505
M. Wt: 201.22 g/mol
InChI Key: YLTGBKWRQSGNOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, three new minor pyrrole alkaloids were isolated from the fruits of Lycium chinense Miller (Solanaceae), along with the known compound . The structures of these compounds were elucidated by analysis of their 1D- and 2D-NMR and HRMS data . Another study reported the electrocatalytic synthesis of 2,5-furandicarboxylic acid from HMF .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . These studies provide insights into the molecular structure, morphology, and growth mechanism of these compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a molecular weight of 126.1100 .

Safety And Hazards

The safety and hazards of similar compounds have been documented. For instance, HMF can form in sugar-containing food, particularly as a result of heating or cooking . Its formation has been the topic of significant study as HMF was regarded as being potentially carcinogenic to humans .

Future Directions

The future directions for the study of similar compounds include the development of effective electrocatalysts for the economical and environment-friendly synthesis of FDCA in industrial applications . Another study suggested that N-substituted 5-(hydroxymethyl)-2-furfurylamines are important organic compounds because of their recognized pharmaceutical activity .

properties

IUPAC Name

5-(hydroxymethyl)-1-phenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTGBKWRQSGNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475284
Record name 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one

CAS RN

887406-49-7
Record name 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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